molecular formula C10H17Cl2N3O3 B14798316 2-[(Methylamino)methyl]-4(3H)-quinazolinone dihydrochloride dihydrate

2-[(Methylamino)methyl]-4(3H)-quinazolinone dihydrochloride dihydrate

Cat. No.: B14798316
M. Wt: 298.16 g/mol
InChI Key: XNEVKDGMYOFOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Methylamino)methyl]-4(3H)-quinazolinone dihydrochloride dihydrate is a chemical compound with the molecular formula C10H11N3O. It is a derivative of quinazolinone, a heterocyclic compound known for its diverse biological activities. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methylamino)methyl]-4(3H)-quinazolinone dihydrochloride dihydrate typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The process begins with the coupling of anthranilic acid derivatives with the appropriate acid chloride to generate substituted anthranilates. These intermediates undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazin-4-ones. The final step involves treating the benzoxazinones with ammonia solution to yield the desired quinazolinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(Methylamino)methyl]-4(3H)-quinazolinone dihydrochloride dihydrate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce reduced quinazolinone derivatives. Substitution reactions can lead to a variety of substituted quinazolinone compounds .

Scientific Research Applications

2-[(Methylamino)methyl]-4(3H)-quinazolinone dihydrochloride dihydrate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study various biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Methylamino)methyl]-4(3H)-quinazolinone dihydrochloride dihydrate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-methyl-4(3H)-quinazolinone
  • 2-Methyl-4H-3,1-benzoxazin-4-one
  • 2-Amino-5-phenyl-1,3,4-oxadiazole

Uniqueness

Compared to similar compounds, 2-[(Methylamino)methyl]-4(3H)-quinazolinone dihydrochloride dihydrate stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H17Cl2N3O3

Molecular Weight

298.16 g/mol

IUPAC Name

2-(methylaminomethyl)-3H-quinazolin-4-one;dihydrate;dihydrochloride

InChI

InChI=1S/C10H11N3O.2ClH.2H2O/c1-11-6-9-12-8-5-3-2-4-7(8)10(14)13-9;;;;/h2-5,11H,6H2,1H3,(H,12,13,14);2*1H;2*1H2

InChI Key

XNEVKDGMYOFOML-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC2=CC=CC=C2C(=O)N1.O.O.Cl.Cl

Origin of Product

United States

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